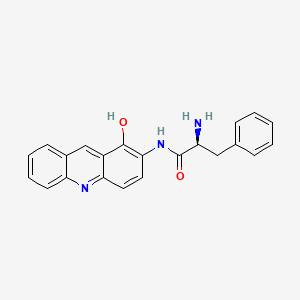

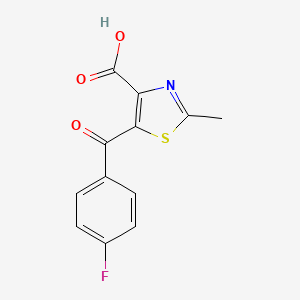

(S)-2-Amino-N-(1-oxo-1,10-dihydroacridin-2-yl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(1-oxo-1,10-dihydroacridin-2-yl)-3-phenylpropanamide, or (S)-2-Amino-N-Acridin-3-ylpropanamide, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the acridine family of compounds, which are known for their ability to interact with proteins, nucleic acids, and other biomolecules. The compound has been used in a variety of laboratory experiments, including those related to the development of new drugs, the investigation of disease mechanisms, and the study of metabolic pathways.

Scientific Research Applications

Labeling in Bioimaging

Acridine derivatives are known for their spectral properties, which make them useful in labeling proteins, nucleic acids, lipids, and even cells and their compartments. This application is crucial in bioimaging, where it aids in visualizing and tracking biological processes .

Photodynamic Therapy

Due to their unique photochemical properties, acridine compounds can be applied in photodynamic therapy (PDT). In PDT, these compounds act as photosensitizers that produce reactive oxygen species when exposed to light, leading to the destruction of targeted cells, such as cancer cells .

Organoelectronics and Photophysics

Acridine derivatives have widespread use in organoelectronics and photophysics due to their electronic properties. They are used in the development of organic semiconductors and light-emitting diodes (LEDs) .

Material Sciences

In material sciences, acridine compounds contribute to the synthesis of new materials with desired properties like enhanced durability or specific electronic characteristics .

Therapeutic Agents

Research has shown that acridine derivatives can act as therapeutic agents for various disorders including cancer, Alzheimer’s disease, and bacterial and protozoal infections. Their biological activity makes them candidates for drug development .

Inhibitory Effects on Enzymes

Some acridine derivatives have been studied for their inhibitory effects on enzymes such as cholinesterases and carboxylesterase. These enzymes are involved in neurotransmitter regulation and metabolism, making acridine compounds potentially useful in treating conditions like Alzheimer’s disease .

Antioxidant Activity

The antioxidant activity of certain acridine derivatives has been explored, which could have implications for preventing oxidative stress-related diseases .

properties

IUPAC Name |

(2S)-2-amino-N-(1-hydroxyacridin-2-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2/c23-17(12-14-6-2-1-3-7-14)22(27)25-20-11-10-19-16(21(20)26)13-15-8-4-5-9-18(15)24-19/h1-11,13,17,26H,12,23H2,(H,25,27)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGZCMJWNAWHOP-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=C(C3=CC4=CC=CC=C4N=C3C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=C(C3=CC4=CC=CC=C4N=C3C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-N-(1-oxo-1,10-dihydroacridin-2-yl)-3-phenylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1437384.png)

![tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1437393.png)

![2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B1437399.png)

![5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437401.png)